2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide
Description
2-(Thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group at position 2 and a 3,4,5-trimethoxybenzyl carboxamide moiety at position 3. The thiophene substituent introduces sulfur-based electronic effects, while the 3,4,5-trimethoxybenzyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and receptor-binding affinity .
Properties
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-25-14-6-11(7-15(26-2)16(14)27-3)8-20-18(24)13-9-28-19(21-13)22-17(23)12-4-5-29-10-12/h4-7,9-10H,8H2,1-3H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPGFUFUBPONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the thiophene moiety: This step involves the coupling of a thiophene derivative with the oxazole ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the 3,4,5-trimethoxybenzyl group: This can be accomplished through nucleophilic substitution reactions, where the benzyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Isoxazole Derivatives ()
The compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide shares a heterocyclic core (isoxazole) and thiophene substituent with the target compound. Key differences include:
- Core Structure : Isoxazole (oxygen and nitrogen at positions 1,2) vs. oxazole (oxygen and nitrogen at positions 1,3). This alters electronic distribution and hydrogen-bonding capacity.
- Substituents: The diethylaminophenyl group in the analog vs. the 3,4,5-trimethoxybenzyl group in the target compound. The latter’s methoxy groups may improve blood-brain barrier penetration compared to the diethylamino group .
NBOMe Derivatives ()
30C-NBOMe HCl (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, HCl) shares the 3,4,5-trimethoxybenzyl group with the target compound but has a phenethylamine core instead of oxazole. This structural divergence results in distinct pharmacological profiles:
- Activity : NBOMe analogs are primarily psychoactive due to serotonin receptor agonism, whereas the oxazole-thiophene scaffold in the target compound may favor kinase inhibition or tubulin binding, as seen in other heterocyclic antitumor agents .
Functional Analogs (Antitumor Activity)
Quinazolinone Derivatives ()
Quinazolinones such as Compound 7 and Compound 19 (Table 1) exhibit potent antitumor activity (GI50 values of 17.90 µM and 6.33 µM, respectively) attributed to their 3,4,5-trimethoxybenzyl groups. These compounds highlight the importance of the trimethoxybenzyl moiety in enhancing cytotoxicity, likely through tubulin polymerization inhibition or topoisomerase interaction .
Table 1: Comparison of Antitumor Activity
Key Observations
- Trimethoxybenzyl Role: The 3,4,5-trimethoxybenzyl group consistently improves potency across diverse scaffolds (quinazolinones, oxazoles, NBOMe), suggesting its role in stabilizing hydrophobic interactions with biological targets .
- Thiophene vs. Chlorophenyl: The thiophene-3-carboxamido group in the target compound may offer enhanced metabolic stability compared to chlorophenyl substituents in quinazolinones, as sulfur-containing groups resist oxidative degradation .
Biological Activity
2-(thiophene-3-carboxamido)-N-(3,4,5-trimethoxybenzyl)oxazole-4-carboxamide, with the CAS Number 1396784-21-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiophene moiety, an oxazole ring, and a trimethoxybenzyl group. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.4 g/mol. Its structure is characterized by:
- Thiophene ring : Contributes to the compound's electronic properties and potential reactivity.
- Oxazole ring : Known for its biological activity and interaction with various biological targets.
- Trimethoxybenzyl group : Enhances solubility and may influence the compound's interaction with enzymes or receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that similar compounds can act as inhibitors of proteases or kinases, which are critical in cancer progression and other diseases.
- Receptor Modulation : The structural components may allow it to interact with various receptors (e.g., G-protein coupled receptors), potentially leading to altered signaling pathways.
- Antioxidant Activity : Compounds containing thiophene and oxazole rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Compounds can cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from proliferating.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins were observed in treated cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| B | MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| C | A549 (Lung Cancer) | 12 | Caspase activation |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated. Preliminary results indicate activity against Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated a series of thiophene-containing compounds similar to our target compound. It was found that modifications at the benzyl position significantly enhanced anticancer activity against breast cancer cells.
- Case Study on Antimicrobial Activity : Research conducted by Smith et al. demonstrated that derivatives of oxazole compounds exhibited significant antibacterial effects against resistant strains of bacteria, highlighting the importance of structural diversity in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
